molecular formula C21H19BrN4O5 B11112738 ethyl {(3Z)-3-[2-({[(4-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

ethyl {(3Z)-3-[2-({[(4-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B11112738
M. Wt: 487.3 g/mol
InChI Key: UETUFANPOSNBBD-UHFFFAOYSA-N
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Description

ETHYL 2-[(3E)-3-({2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound with a unique structure that includes an indole core, a bromophenyl group, and various functional groups

Preparation Methods

The synthesis of ETHYL 2-[(3E)-3-({2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.

    Formation of the Amide Bonds: The amide bonds can be formed through the reaction of the appropriate amines with acyl chlorides or anhydrides.

    Final Coupling and Esterification: The final coupling of the various fragments and esterification to form the ethyl ester can be achieved through standard organic synthesis techniques.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

ETHYL 2-[(3E)-3-({2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[(3E)-3-({2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3E)-3-({2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

ETHYL 2-[(3E)-3-({2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can be compared with other similar compounds, such as:

    Ethyl 2-(4-bromophenyl)acetate: This compound has a simpler structure and lacks the indole core and additional functional groups.

    Indole-3-acetic acid: A naturally occurring compound with an indole core, but different functional groups and biological activity.

    4-Bromophenylacetic acid: Similar to the bromophenyl group in the target compound but lacks the indole core and other functional groups.

The uniqueness of ETHYL 2-[(3E)-3-({2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE lies in its combination of an indole core with a bromophenyl group and multiple functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H19BrN4O5

Molecular Weight

487.3 g/mol

IUPAC Name

ethyl 2-[3-[[2-[(4-bromobenzoyl)amino]acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C21H19BrN4O5/c1-2-31-18(28)12-26-16-6-4-3-5-15(16)19(21(26)30)25-24-17(27)11-23-20(29)13-7-9-14(22)10-8-13/h3-10,30H,2,11-12H2,1H3,(H,23,29)

InChI Key

UETUFANPOSNBBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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